molecular formula C10H17ClN2O2 B2442067 4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one CAS No. 2411262-78-5

4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one

Cat. No. B2442067
CAS RN: 2411262-78-5
M. Wt: 232.71
InChI Key: LTMBLOYUMTZFAT-UHFFFAOYSA-N
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Description

The compound “4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one” is a derivative of diazepan, which is a seven-membered heterocyclic compound containing two nitrogen atoms . The “2-Chloroacetyl” group suggests the presence of a chloroacetyl functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, chloroacetyl chloride can react with amines to form chloroacetamides .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the seven-membered diazepan ring, a propyl group attached to one of the nitrogen atoms, and a 2-chloroacetyl group attached to the fourth carbon of the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chloroacetyl compounds are known to be reactive. They can undergo various reactions including nucleophilic substitution and addition-elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chloroacetyl group and the diazepan ring. Chloroacetyl compounds are typically denser than water and have higher boiling and melting points compared to related hydrocarbons .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some chloroacetyl compounds are used in the synthesis of local anesthetics, where they function by blocking sodium ion channels on nerve membranes .

Safety and Hazards

Chloroacetyl compounds can be hazardous. They are often corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation .

properties

IUPAC Name

4-(2-chloroacetyl)-1-propyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-2-4-12-5-3-6-13(8-10(12)15)9(14)7-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMBLOYUMTZFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN(CC1=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one

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